Cas no 868273-06-7 (Org 27569)

Org 27569 structure
Org 27569 structure
Product Name:Org 27569
Numéro CAS:868273-06-7
Le MF:C24H28ClN3O
Mégawatts:409.9516248703
MDL:MFCD11045300
CID:718958
PubChem ID:329818922
Update Time:2024-10-26

Org 27569 Propriétés chimiques et physiques

Nom et identifiant

    • 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
    • Org 27569
    • 1H-Indole-2-carboxamide,5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-
    • 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl-1H-indole-2-carboxamide
    • CS-0514
    • Org-27569
    • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide (ACI)
    • ab120342
    • BDBM50389939
    • s1534
    • LP01016
    • GLXC-04341
    • MFCD11045300
    • NS00100965
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
    • BRD-K57597776-001-01-2
    • SB19548
    • 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide
    • BCP08021
    • NCGC00186033-01
    • Org27569
    • 5-chloro-3-ethyl-1h-indole-2-carboxylic acid (2-(4-piperidin-1-yl)phenylethyl)amide
    • 868273-06-7
    • SDCCGSBI-0633776.P001
    • SCHEMBL18958918
    • CCG-268766
    • DTXSID00660764
    • HY-13288
    • Q7101736
    • SW219411-1
    • 5-chloro-3-ethyl-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide
    • 9GL
    • 1H-Indole-2-carboxamide, 5-chloro-3-ethyl-N-(2-(4-(1-piperidinyl)phenyl)ethyl)-
    • J-517342
    • AS-56123
    • DA-56480
    • Org 27569, >=98% (HPLC)
    • GTPL7851
    • 7YW2S3Z2CB
    • 5-Chloro-3-ethyl-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide
    • UNII-7YW2S3Z2CB
    • HMS3651O11
    • EX-A2224
    • AKOS022184226
    • CHEMBL1553629
    • AC-32888
    • MDL: MFCD11045300
    • Piscine à noyau: 1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
    • La clé Inchi: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
    • Sourire: O=C(C1=C(CC)C2C(=CC=C(C=2)Cl)N1)NCCC1C=CC(N2CCCCC2)=CC=1

Propriétés calculées

  • Qualité précise: 409.19200
  • Masse isotopique unique: 409.192
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 7
  • Complexité: 530
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 48.1A^2
  • Le xlogp3: 6

Propriétés expérimentales

  • Dense: 1.218
  • Point d'ébullition: 660.3°C at 760 mmHg
  • Point d'éclair: 353.2°C
  • Indice de réfraction: 1.635
  • Solubilité: H2O: <2mg/mL
  • Le PSA: 48.13000
  • Le LogP: 5.80240
  • Sensibilité: Sensible à l'humidité

Org 27569 Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Terminologie du risque:R22

Org 27569 Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Org 27569 PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O129837-10mg
Org 27569
868273-06-7 ≥98%
10mg
¥574.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O129837-50mg
Org 27569
868273-06-7 ≥98%
50mg
¥2254.90 2023-09-01
S e l l e c k ZHONG GUO
S1534-10mg
Org 27569
868273-06-7 99.72%
10mg
¥899.15 2023-09-16
S e l l e c k ZHONG GUO
S1534-50mg
Org 27569
868273-06-7 99.72%
50mg
¥3849.94 2023-09-16
S e l l e c k ZHONG GUO
S1534-200mg
Org 27569
868273-06-7 99.72%
200mg
¥10401.3 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032813-10mg
Org 27569,98%
868273-06-7 98%
10mg
¥428 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032813-50mg
Org 27569,98%
868273-06-7 98%
50mg
¥1772 2024-05-21
ChemScence
CS-0514-10mg
Org 27569
868273-06-7 99.74%
10mg
$101.0 2022-04-26
ChemScence
CS-0514-50mg
Org 27569
868273-06-7 99.74%
50mg
$360.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O863506-10mg
Org 27569
868273-06-7 ≥98%
10mg
¥478.80 2022-09-01

Org 27569 Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 3

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ;  12 h, 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
2.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 4

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux; reflux → rt
1.2 30 min, rt; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 7

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
1.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
1.3 Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 8

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  2.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
4.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
2.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
2.3 Solvents: Water ;  cooled
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  12 h, 135 °C
2.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
4.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 11

Conditions de réaction
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 16

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Méthode de production 17

Conditions de réaction
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
1.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 18

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Référence
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
2.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
1.2 3 h, pH 5, 0 - 5 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 21

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 22

Conditions de réaction
1.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
3.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Méthode de production 23

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Référence
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Org 27569 Raw materials

Org 27569 Preparation Products

Org 27569 Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:868273-06-7)Org 27569
Numéro de commande:A853025
État des stocks:in Stock
Quantité:50mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:43
Prix ($):434.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:868273-06-7)Org 27569
A853025
Pureté:99%
Quantité:50mg
Prix ($):434.0
Courriel